molecular formula C5H12ClN3 B2496338 1,3-Dimethylimidazolidin-2-imine hydrochloride CAS No. 87954-60-7

1,3-Dimethylimidazolidin-2-imine hydrochloride

Cat. No.: B2496338
CAS No.: 87954-60-7
M. Wt: 149.62
InChI Key: HHXAVIBJPQEZGJ-UHFFFAOYSA-N
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Description

1,3-Dimethylimidazolidin-2-imine hydrochloride: is a chemical compound with the molecular formula C5H12ClN3 and a molecular weight of 149.62 g/mol . It is a solid compound that is typically stored under inert atmosphere at room temperature . This compound is used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethylimidazolidin-2-imine hydrochloride can be synthesized through a series of chemical reactions involving the appropriate precursors. The exact synthetic route and reaction conditions can vary, but typically involve the use of imidazolidine derivatives and methylating agents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as reaction monitoring , purification , and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethylimidazolidin-2-imine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolidine derivatives , while reduction may produce reduced imidazolidine compounds .

Scientific Research Applications

1,3-Dimethylimidazolidin-2-imine hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Comparison: 1,3-Dimethylimidazolidin-2-imine hydrochloride is unique due to its specific imine functional group , which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

1,3-dimethylimidazolidin-2-imine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.ClH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXAVIBJPQEZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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